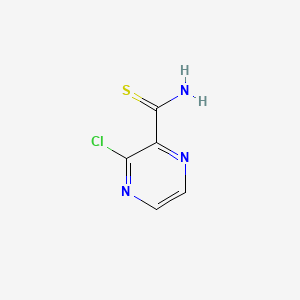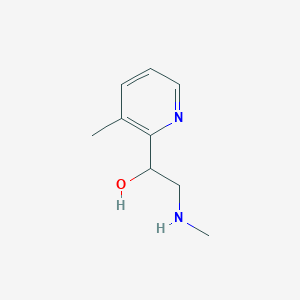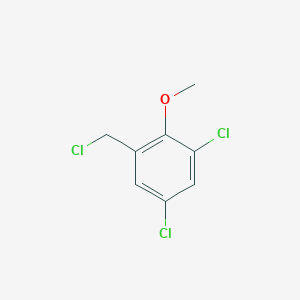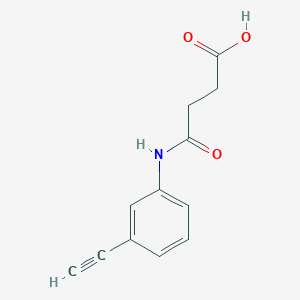
3-Chloropyrazine-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropyrazine-2-carbothioamide is a heterocyclic compound containing a pyrazine ring substituted with a chlorine atom at the third position and a carbothioamide group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2-carbothioamide typically involves the nucleophilic substitution of chlorine in 3-chloropyrazine-2-carboxamide with a thiol group. One common method is the reaction of 3-chloropyrazine-2-carboxamide with thiourea under basic conditions, which results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloropyrazine-2-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyrazine derivatives.
Oxidation Products: Sulfonamides.
Reduction Products: Amines.
Applications De Recherche Scientifique
3-Chloropyrazine-2-carbothioamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antimicrobial and anticancer agents.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Employed in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 3-Chloropyrazine-2-carbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Molecular docking studies have shown that it can interact with mycobacterial enoyl-ACP reductase, suggesting its potential as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
3-Chloropyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
3-Chloropyrazine-2-carbonitrile: Contains a nitrile group at the second position.
Pyrazinamide: A well-known antimicrobial agent with a similar pyrazine core.
Uniqueness: 3-Chloropyrazine-2-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for the development of new therapeutic agents and materials .
Propriétés
Formule moléculaire |
C5H4ClN3S |
|---|---|
Poids moléculaire |
173.62 g/mol |
Nom IUPAC |
3-chloropyrazine-2-carbothioamide |
InChI |
InChI=1S/C5H4ClN3S/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10) |
Clé InChI |
LBFYFZUOBHFJNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)C(=S)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)



![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)


![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)




